molecular formula C13H13N5O B14869090 (3-(pyridin-3-yl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine

(3-(pyridin-3-yl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B14869090
M. Wt: 255.28 g/mol
InChI Key: DRKCVCBYSQXEIZ-UHFFFAOYSA-N
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Description

(3-(pyridin-3-yl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine is a complex organic compound that features a pyridine ring, a pyrrole ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(pyridin-3-yl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine typically involves multi-step organic reactions. One common route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The pyridine and pyrrole rings are introduced through subsequent condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-(pyridin-3-yl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of amines .

Scientific Research Applications

Chemistry

In chemistry, (3-(pyridin-3-yl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in drug design. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Industry

In industry, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of (3-(pyridin-3-yl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-(pyridin-3-yl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-5-yl)methanamine apart is its combination of the pyridine, pyrrole, and oxadiazole rings, which provides a unique scaffold for drug design and material science applications. This unique structure allows for diverse chemical modifications and interactions with a wide range of biological targets .

Properties

Molecular Formula

C13H13N5O

Molecular Weight

255.28 g/mol

IUPAC Name

[3-[pyridin-3-yl(pyrrol-1-yl)methyl]-1,2,4-oxadiazol-5-yl]methanamine

InChI

InChI=1S/C13H13N5O/c14-8-11-16-13(17-19-11)12(18-6-1-2-7-18)10-4-3-5-15-9-10/h1-7,9,12H,8,14H2

InChI Key

DRKCVCBYSQXEIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C(C2=CN=CC=C2)C3=NOC(=N3)CN

Origin of Product

United States

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